5-bromo-2-ethoxy-benzenesulfonyl Chloride

Vue d'ensemble

Description

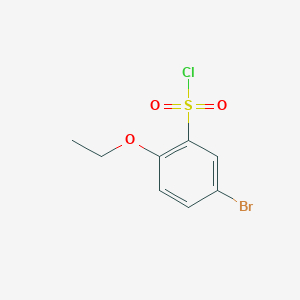

5-bromo-2-ethoxy-benzenesulfonyl chloride: is an organic compound with the molecular formula C8H8BrClO3S and a molecular weight of 299.57 g/mol . It is a derivative of benzenesulfonyl chloride, characterized by the presence of a bromine atom at the 5-position and an ethoxy group at the 2-position on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-ethoxy-benzenesulfonyl chloride typically involves the sulfonylation of 5-bromo-2-ethoxybenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 5-bromo-2-ethoxy-benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Electrophilic Aromatic Substitution: The bromine atom on the benzene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct.

Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic conditions to introduce new substituents onto the benzene ring.

Major Products:

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

Sulfonothioate Derivatives: Formed by the reaction with thiols.

Applications De Recherche Scientifique

5-bromo-2-ethoxy-benzenesulfonyl chloride has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, facilitating the formation of various derivatives.

Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mécanisme D'action

The mechanism of action of 5-bromo-2-ethoxy-benzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules. The bromine atom on the benzene ring can also participate in electrophilic aromatic substitution reactions, enabling further functionalization of the compound.

Comparaison Avec Des Composés Similaires

5-bromo-2-methoxybenzenesulfonyl chloride: Similar in structure but with a methoxy group instead of an ethoxy group. .

5-chloro-2-ethoxybenzenesulfonyl chloride: Contains a chlorine atom instead of a bromine atom. It exhibits different reactivity due to the difference in electronegativity between chlorine and bromine.

2-ethoxybenzenesulfonyl chloride: Lacks the bromine atom, resulting in different reactivity and applications.

Uniqueness: The presence of both the bromine atom and the ethoxy group in 5-bromo-2-ethoxy-benzenesulfonyl chloride provides unique reactivity and selectivity in chemical reactions. The bromine atom allows for further functionalization through electrophilic aromatic substitution, while the ethoxy group influences the compound’s solubility and reactivity.

Activité Biologique

5-Bromo-2-ethoxy-benzenesulfonyl chloride (CAS No. 379255-01-3) is a sulfonyl chloride compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 299.57 g/mol. The compound features a bromine atom, an ethoxy group, and a sulfonyl chloride functional group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, making it a useful electrophile in organic synthesis and biological studies.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes by forming covalent bonds with nucleophilic residues within the active site.

- Protein Interactions: It may modulate protein functions by altering conformations or disrupting protein-protein interactions, particularly in signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity: Studies have demonstrated that the compound possesses antimicrobial properties against various bacterial strains.

- Anti-inflammatory Properties: It has been shown to reduce inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.

- Anticancer Potential: Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction.

Data Table: Biological Activities

| Activity | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Bacterial strains | Inhibition of growth | |

| Anti-inflammatory | Inflammatory cytokines | Reduction in cytokine levels | |

| Anticancer | Cancer cell lines | Induction of apoptosis |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition at concentrations as low as 20 µg/mL, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Activity

In vitro experiments demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages. This indicates its potential utility in managing inflammatory conditions.

Case Study 3: Anticancer Properties

Research involving various cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The IC50 values ranged from 15 to 30 µM across different cell lines, highlighting its selective toxicity towards cancer cells compared to normal cells.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively characterized; however, compounds with similar structures typically exhibit moderate bioavailability and metabolic stability. Further studies are required to elucidate its pharmacokinetic properties fully.

Propriétés

IUPAC Name |

5-bromo-2-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO3S/c1-2-13-7-4-3-6(9)5-8(7)14(10,11)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVECNSRYIWTUJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395067 | |

| Record name | 5-bromo-2-ethoxy-benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379255-01-3 | |

| Record name | 5-bromo-2-ethoxy-benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.